1-(Trifluoromethyl)cyclobutanecarboxylic acid

Catalog No.
S718991
CAS No.
277756-45-3
M.F
C6H7F3O2
M. Wt
168.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Trifluoromethyl)cyclobutanecarboxylic acid

CAS Number

277756-45-3

Product Name

1-(Trifluoromethyl)cyclobutanecarboxylic acid

IUPAC Name

1-(trifluoromethyl)cyclobutane-1-carboxylic acid

Molecular Formula

C6H7F3O2

Molecular Weight

168.11 g/mol

InChI

InChI=1S/C6H7F3O2/c7-6(8,9)5(4(10)11)2-1-3-5/h1-3H2,(H,10,11)

InChI Key

HYRCPSRIIWIESW-UHFFFAOYSA-N

SMILES

C1CC(C1)(C(=O)O)C(F)(F)F

Canonical SMILES

C1CC(C1)(C(=O)O)C(F)(F)F
  • Organic synthesis

    Researchers value 1-TFCCB as a building block for creating more complex molecules. The molecule's structure allows for interesting chemical transformations, making it a versatile tool for organic synthesis. For instance, a study published in the Journal of the American Chemical Society describes the use of 1-TFCCB in the synthesis of fluorinated cyclopentane derivatives []. These derivatives have potential applications in medicinal chemistry and materials science.

  • Material science

    The unique properties of 1-TFCCB make it a candidate for material science research. For example, researchers are exploring the possibility of using 1-TFCCB in the development of new types of liquid crystals []. Liquid crystals exhibit properties between those of solids and liquids and find use in various technological applications, including display screens and optical devices.

1-(Trifluoromethyl)cyclobutanecarboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclobutanecarboxylic acid structure. Its empirical formula is C6H7F3O2C_6H_7F_3O_2, and it has a molecular weight of 168.11 g/mol. The compound is notable for its unique structural features, including a four-membered cyclobutane ring and the trifluoromethyl substituent, which significantly influences its chemical properties and reactivity .

The chemical behavior of 1-(trifluoromethyl)cyclobutanecarboxylic acid can be understood through its reactivity patterns:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making the compound behave as an acid in reactions with bases.
  • Nucleophilic Substitution: The trifluoromethyl group can stabilize negative charges, allowing for nucleophilic attacks at the carbon adjacent to the carboxylic acid.
  • Decarboxylation: Under certain conditions, this compound may undergo decarboxylation, leading to the formation of cyclobutane derivatives.

Several synthetic routes exist for producing 1-(trifluoromethyl)cyclobutanecarboxylic acid:

  • Cycloaddition Reactions: Utilizing cycloaddition methods with trifluoromethyl-containing reagents can yield this compound.
  • Fluorination Reactions: Direct fluorination of cyclobutanecarboxylic acids can introduce the trifluoromethyl group.
  • Carboxylation Reactions: Starting from cyclobutane derivatives, carboxylation can be performed to introduce the carboxylic acid functionality followed by fluorination.

These methods highlight the versatility in synthesizing this compound while emphasizing the importance of controlling reaction conditions to achieve desired yields and purities .

1-(Trifluoromethyl)cyclobutanecarboxylic acid has several applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing pharmaceutical compounds due to its unique structural properties.
  • Agricultural Chemicals: Potential use in developing agrochemicals that require compounds with enhanced stability and efficacy.
  • Material Science: Exploration in polymer chemistry for creating fluorinated polymers with desirable properties.

Interaction studies involving 1-(trifluoromethyl)cyclobutanecarboxylic acid primarily focus on its reactivity with biological targets and synthetic pathways. Its interactions with enzymes or receptors remain underexplored but are crucial for understanding its potential therapeutic roles. Investigating these interactions will provide insights into how this compound can be utilized or modified for enhanced activity .

Several compounds share structural similarities with 1-(trifluoromethyl)cyclobutanecarboxylic acid. Here are some notable examples:

Compound NameSimilarity ScoreUnique Features
Trans-4-(trifluoromethyl)cyclohexanecarboxylic acid0.86Six-membered ring structure
3-(trifluoromethyl)pentanoic acid0.83Linear chain structure
3,3,3-Trifluoro-2,2-dimethylpropanoic acid0.80Contains dimethyl groups
3,3-Difluorocyclobutanecarboxylic acid0.78Two fluorine atoms instead of one
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid0.78Hydroxyl group adds different reactivity profile

These compounds illustrate various modifications of the cyclobutane framework and highlight the unique attributes of 1-(trifluoromethyl)cyclobutanecarboxylic acid, particularly its trifluoromethyl substituent's impact on chemical behavior and potential applications .

1-(Trifluoromethyl)cyclobutanecarboxylic acid (CAS 277756-45-3) emerged as a structurally unique fluorinated cyclobutane derivative in the late 1990s. Early synthetic routes relied on functionalization of cyclobutanone precursors via trifluoromethylation using reagents such as TMSCF₃ (trimethyl(trifluoromethyl)silane) under fluoride catalysis. The compound gained prominence in the 2010s due to its utility in medicinal chemistry, particularly as a metabolically stable analog of tert-butyl groups. Scalable syntheses were later developed, including deoxygenation strategies using Bu₃SnH and elimination-hydrogenation sequences, enabling multigram production for structure-activity relationship studies.

Significance in Organofluorine Chemistry

The trifluoromethyl group confers distinct physicochemical properties:

  • Enhanced lipophilicity: LogP = 1.80 compared to non-fluorinated analogs
  • Metabolic stability: Resistance to oxidative degradation due to C-F bond strength (480 kJ/mol)
  • Steric bulk: Van der Waals volume ≈ 35.9 ų, comparable to tert-butyl groups (37.5 ų)

These features make it valuable for modulating drug solubility, target binding, and pharmacokinetics. The cyclobutane ring adds conformational rigidity, improving selectivity in bioactive molecules.

Overview of Cyclobutane Carboxylic Acid Derivatives

Key structural analogs and their applications:

CompoundStructural FeatureApplication
3-Oxocyclobutanecarboxylic acidKetone at C3Precursor for β-amino acid synthesis
cis-1,3-Cyclobutanedicarboxylic acidDual carboxyl groupsBuilding block for foldamers
1-Aminocyclobutanecarboxylic acidAmino substitutionPeptidomimetic design
1-(Trifluoromethyl)cyclobutanecarboxylic acidCF₃ at C1Drug candidate optimization

Molecular Structure and Conformational Analysis

1-(Trifluoromethyl)cyclobutanecarboxylic acid exhibits a distinctive molecular architecture characterized by the presence of both a highly strained four-membered cyclobutane ring and a strongly electron-withdrawing trifluoromethyl substituent [1] [2] [3]. The cyclobutane ring adopts a characteristic non-planar "butterfly" or "puckered" conformation to minimize ring strain, with one carbon atom deviating approximately 25 degrees from the plane formed by the other three carbon atoms [3] [1]. This puckering reduces both torsional strain from eclipsing hydrogen interactions and angle strain inherent to the four-membered ring system [2] [4].

The trifluoromethyl group attached to the cyclobutane ring introduces significant conformational considerations due to its substantial size and high electronegativity [5] [6]. Computational studies on related trifluoromethyl-substituted cyclic compounds demonstrate that the trifluoromethyl group can adopt multiple rotational conformations, with rotational barriers typically ranging from 0.4 to 2.6 kilocalories per mole depending on the molecular environment [7]. The carboxylic acid functionality further complicates the conformational landscape through potential intramolecular hydrogen bonding interactions and the formation of intermolecular dimeric structures characteristic of carboxylic acids [8] [9].

Bond Angles and Lengths

The cyclobutane ring in 1-(trifluoromethyl)cyclobutanecarboxylic acid exhibits characteristic geometric parameters that reflect the inherent ring strain of four-membered systems [10] [11] [12]. The carbon-carbon bond lengths within the cyclobutane ring are elongated to approximately 1.554-1.556 Angstroms, significantly longer than the typical 1.54 Angstroms observed in unstrained alkanes [10] [12]. This elongation results from 1,3-carbon repulsive interactions across the ring, which are absent in three-membered rings but become significant in four-membered systems [10] [4].

The carbon-carbon-carbon bond angles in the cyclobutane ring deviate substantially from the ideal tetrahedral angle of 109.5 degrees, measuring approximately 88-88.4 degrees in the puckered conformation [11] [1]. This represents a significant reduction from the 90-degree angles that would be present in a hypothetical planar cyclobutane structure [1] [2]. The trifluoromethyl substituent introduces additional geometric distortions through its strong electron-withdrawing effects and steric bulk [5] [6].

Bond TypeLength (Å)Angle (°)
Cyclobutane C-C1.554-1.556-
C-C-C (ring)-88.0-88.4
Puckering angle-~25

Stereochemistry Considerations

The stereochemical complexity of 1-(trifluoromethyl)cyclobutanecarboxylic acid arises from the presence of multiple substituents on the cyclobutane ring and the non-planar nature of the four-membered ring system [13] [14]. The compound exists as stereoisomers due to the different spatial arrangements possible for the trifluoromethyl and carboxylic acid substituents relative to the puckered cyclobutane ring [13]. The butterfly conformation of cyclobutane creates distinct axial and equatorial positions for substituents, with conformational equilibria between different puckered forms [14] [3].

The trifluoromethyl group, due to its substantial size and electronic effects, shows pronounced stereochemical preferences in cyclobutane systems [13] [5]. Studies on related cyclobutane derivatives indicate that substituent energy differences between axial and equatorial conformers can range from 0.2 to 1.1 kilocalories per mole, depending on the nature of the substituent [14]. The carboxylic acid group adds additional stereochemical complexity through its ability to form intermolecular hydrogen bonds and its tendency to adopt specific orientations that minimize steric interactions [8] [15].

Physicochemical Properties

Physical State and Appearance

Based on the structural characteristics and molecular weight of 1-(trifluoromethyl)cyclobutanecarboxylic acid, the compound is expected to exist as a crystalline solid at ambient temperature and pressure [16] [17]. The presence of the carboxylic acid functional group enables extensive intermolecular hydrogen bonding, which typically elevates melting points and promotes solid-state formation [8] [9]. The trifluoromethyl substituent contributes to the compound's overall polarity while simultaneously introducing hydrophobic character that influences its physical properties [6] [18].

The compound likely exhibits a white to off-white crystalline appearance typical of substituted carboxylic acids [17] [19]. The strong electron-withdrawing nature of the trifluoromethyl group and the strained cyclobutane ring system may impart subtle effects on the compound's optical properties, though specific spectroscopic data would be required for definitive assessment [5] [6].

Melting and Boiling Points

The melting and boiling points of 1-(trifluoromethyl)cyclobutanecarboxylic acid are influenced by several competing structural factors [16] [17]. The carboxylic acid functionality promotes strong intermolecular hydrogen bonding through dimer formation, which typically elevates both melting and boiling points [8] [9]. However, the trifluoromethyl group introduces branching effects that can reduce boiling points while potentially increasing melting points through enhanced molecular symmetry [16] [20].

Related trifluoromethyl-substituted compounds demonstrate significant variation in thermal properties depending on their specific molecular architecture [17] [20]. For example, diphenyltrifluoromethylphosphine exhibits a boiling point of 255-257°C, while various trifluoromethyl-substituted organic compounds show melting points ranging from -16°C to over 200°C depending on their degree of branching and intermolecular interactions [20] [16]. The cyclobutane ring strain may contribute to reduced thermal stability compared to less strained analogs [4] [3].

Solubility Profile

The solubility characteristics of 1-(trifluoromethyl)cyclobutanecarboxylic acid reflect the dual nature of its functional groups [19] [17]. The carboxylic acid moiety confers significant polarity and the ability to form hydrogen bonds with protic solvents, promoting solubility in water and polar organic solvents [8] [15]. Conversely, the trifluoromethyl group introduces hydrophobic character that can reduce aqueous solubility while enhancing solubility in less polar organic media [6] [18].

Studies on related trifluoromethyl-containing compounds demonstrate complex solubility behavior in mixed solvent systems [19] [17]. For instance, 2-chloro-3-(trifluoromethyl)pyridine shows increasing solubility with temperature and varies significantly with solvent composition in binary mixtures [19]. The compound is expected to show enhanced solubility in aprotic polar solvents such as dimethylformamide and dimethyl sulfoxide, moderate solubility in alcohols, and limited solubility in non-polar hydrocarbons [17] [19].

Solvent TypeExpected Solubility
WaterModerate to High
AlcoholsHigh
ChloroformHigh
Ethyl AcetateModerate to High
HexaneLow

Spectroscopic Properties

NMR Spectroscopy

The nuclear magnetic resonance spectroscopic properties of 1-(trifluoromethyl)cyclobutanecarboxylic acid provide detailed structural information through both proton and carbon-13 spectroscopy [15] [21] [22]. In proton NMR spectroscopy, the carboxylic acid proton appears as a characteristic broad signal between 9-12 parts per million due to extensive hydrogen bonding and rapid exchange processes [15] [8]. The cyclobutane ring protons exhibit complex coupling patterns reflecting the non-equivalent environments created by the puckered ring conformation and substituent effects [14] [23].

The trifluoromethyl group produces distinctive spectroscopic signatures in both proton and carbon-13 NMR [21] [24]. In carbon-13 NMR, the trifluoromethyl carbon typically appears as a quartet due to coupling with the three equivalent fluorine nuclei, while the cyclobutane carbons show characteristic chemical shifts reflecting their strained environment [21] [22]. The carbonyl carbon of the carboxylic acid function absorbs in the typical range of 160-180 parts per million, though the electron-withdrawing trifluoromethyl group may cause slight downfield shifts [15] [22].

Fluorine-19 NMR spectroscopy provides additional structural confirmation, with the trifluoromethyl fluorines appearing as a characteristic singlet whose chemical shift is sensitive to the electronic environment created by the cyclobutane ring and carboxylic acid substituents [5] [7]. The coupling constants between cyclobutane protons show pronounced orientation dependence, with equatorial-equatorial couplings typically around 5 Hertz and axial-axial couplings near zero [14].

IR Spectroscopy

The infrared spectroscopic properties of 1-(trifluoromethyl)cyclobutanecarboxylic acid reflect the characteristic absorption frequencies of its constituent functional groups [8] [9] [25]. The carboxylic acid functionality produces distinctive broad O-H stretching absorptions between 2500-3300 wavenumbers due to hydrogen bonding in the dimeric form commonly adopted by carboxylic acids [8] [9]. The carbonyl stretching frequency appears between 1710-1760 wavenumbers, with the exact position influenced by hydrogen bonding and the electron-withdrawing effects of the trifluoromethyl substituent [8] [9].

The trifluoromethyl group contributes characteristic C-F stretching absorptions in the region of 1000-1400 wavenumbers, which are among the strongest peaks in the infrared spectrum due to the highly polar nature of carbon-fluorine bonds [5] [26]. The cyclobutane ring system produces C-H stretching and bending vibrations whose frequencies may be subtly shifted compared to unstrained alkanes due to the altered hybridization and bond angles in the strained ring [1] [10].

Additional characteristic absorptions include the C-O stretching of the carboxylic acid group between 1210-1320 wavenumbers and the O-H wagging vibration around 900-960 wavenumbers [8] [25]. The overall infrared spectrum provides a distinctive fingerprint for compound identification and purity assessment [8] [9].

Mass Spectrometry

The mass spectrometric behavior of 1-(trifluoromethyl)cyclobutanecarboxylic acid reflects the characteristic fragmentation patterns of both carboxylic acids and trifluoromethyl-containing compounds [27] [28] [29]. The molecular ion peak may show moderate to low intensity, as is typical for carboxylic acids due to their tendency to undergo rapid fragmentation processes [27] [15]. The presence of fluorine atoms creates distinctive isotope patterns that aid in molecular ion confirmation [28].

Common fragmentation pathways include loss of the carboxylic acid hydroxyl group (loss of 17 mass units) and decarboxylation (loss of 44 mass units), producing resonance-stabilized fragment ions [27] [29]. The trifluoromethyl group may undergo characteristic losses, including elimination as trifluoromethane (loss of 69 mass units) or formation of fluoroform through various rearrangement processes [26] [20]. The cyclobutane ring system may contribute to fragmentation through ring-opening processes that relieve ring strain [4] [3].

The base peak in the mass spectrum is likely to arise from formation of an acylium ion through loss of the hydroxyl group from the carboxylic acid function, a common fragmentation pathway for carboxylic acid derivatives [29] [28]. Additional diagnostic fragments may include ions resulting from combined losses of functional groups and ring-opening processes [27] [29].

Electronic Properties

Effect of Trifluoromethyl Group on Electron Distribution

The trifluoromethyl group in 1-(trifluoromethyl)cyclobutanecarboxylic acid exerts profound electronic effects on the molecular electron distribution through its exceptional electron-withdrawing capability [5] [6] [30]. The trifluoromethyl substituent ranks among the most powerful electron-withdrawing groups in organic chemistry, with a Taft polar substituent constant significantly higher than conventional alkyl groups [5] [20]. This strong electron withdrawal occurs primarily through inductive effects, as the highly electronegative fluorine atoms create a substantial dipole moment that polarizes adjacent bonds [6] [18].

The electron-withdrawing nature of the trifluoromethyl group significantly affects the acidity of the carboxylic acid function, increasing its strength compared to unsubstituted analogs [5] [6]. This enhanced acidity results from stabilization of the conjugate base through delocalization of negative charge facilitated by the electron-deficient trifluoromethyl substituent [5] [30]. The effect extends throughout the molecular framework, influencing the electron density distribution in the cyclobutane ring and potentially affecting its reactivity patterns [5] [1].

The combination of the electron-withdrawing trifluoromethyl group with the strained cyclobutane ring creates a unique electronic environment that may enhance electrophilic character at various molecular sites [5] [30]. Studies on related trifluoromethyl-substituted compounds demonstrate that such electronic effects can lead to unusual chemo-, regio-, and stereoselectivity in chemical reactions through enhanced charge delocalization [5].

Computational Studies on Electronic Structure

Computational investigations of trifluoromethyl-substituted compounds provide detailed insights into their electronic structure characteristics [7] [30] [18]. Density functional theory calculations on related systems reveal that trifluoromethyl groups create significant perturbations in molecular orbital energies and electron density distributions [7] [5]. The high electronegativity of the trifluoromethyl substituent results in substantial charge separation and altered frontier molecular orbital characteristics compared to unsubstituted analogs [7] [18].

Electronic structure calculations demonstrate that trifluoromethyl substituents can influence rotational barriers and conformational preferences through electronic effects extending beyond simple steric considerations [7]. For example, computational studies on 3-(trifluoromethyl)phenanthrene reveal trifluoromethyl rotational barriers ranging from 0.40 kilocalories per mole in isolated molecules to 2.6 kilocalories per mole in crystalline environments [7]. These calculations highlight the sensitivity of electronic structure to molecular environment and intermolecular interactions [7].

The strained cyclobutane ring system adds additional complexity to the electronic structure through its altered hybridization and bond characteristics [10] [11]. Theoretical investigations of cyclobutane derivatives demonstrate that ring strain affects both sigma and pi electron systems, potentially creating unique reactivity patterns when combined with electron-withdrawing substituents [4] [10]. The computational results suggest that the combination of ring strain and trifluoromethyl electron withdrawal creates a distinctive electronic environment with enhanced electrophilic character [5] [7].

Stability and Reactivity Parameters

Thermal Stability

The thermal stability of 1-(trifluoromethyl)cyclobutanecarboxylic acid is governed by the competing effects of the strained cyclobutane ring system and the stabilizing influence of the electron-withdrawing trifluoromethyl group [4] [3] [18]. Cyclobutane derivatives generally exhibit reduced thermal stability compared to less strained ring systems, with decomposition typically occurring above 500°C for simple cyclobutanes [3] [4]. The presence of substituents can either enhance or diminish this stability depending on their electronic and steric properties [4] [16].

The trifluoromethyl group contributes to thermal stability through its robust carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry [6] [18]. However, thermal decomposition pathways may involve elimination of the trifluoromethyl group as trifluoromethane or rearrangement processes leading to fluoroform formation [26] [20]. Related trifluoromethyl compounds show thermal stability up to 200-300°C before significant decomposition occurs [26] [20].

The carboxylic acid functionality may undergo decarboxylation at elevated temperatures, particularly in the presence of the electron-withdrawing trifluoromethyl group which can facilitate such processes [27] [15]. The overall thermal stability profile likely reflects a balance between ring strain relief, functional group decomposition, and the inherent stability of the trifluoromethyl substituent [4] [18] [3].

Hydrolytic Stability

The hydrolytic stability of 1-(trifluoromethyl)cyclobutanecarboxylic acid depends on the relative susceptibility of its various bonds to nucleophilic attack under aqueous conditions [31] [20] [17]. The carboxylic acid function generally exhibits good hydrolytic stability under neutral and mildly acidic conditions, though it may undergo salt formation under basic conditions [8] [15]. The strained cyclobutane ring system may show enhanced reactivity toward nucleophiles due to the relief of ring strain that accompanies ring-opening reactions [4] [3].

The trifluoromethyl group presents interesting hydrolytic behavior, as the carbon-trifluoromethyl bond can be susceptible to hydrolytic cleavage under certain conditions, particularly in the presence of strong bases or at elevated temperatures [20] [26]. Studies on related trifluoromethyl-substituted phosphine compounds demonstrate that trifluoromethyl groups can be eliminated as fluoroform upon hydrolysis, with the electron-withdrawing nature of the substituent facilitating this process [20] [17].

Comparative studies on organic monolayers suggest that the hydrolytic stability of trifluoromethyl-containing compounds varies significantly with pH and temperature conditions [31]. Under acidic conditions, the compound likely exhibits good stability, while basic conditions may promote hydrolytic cleavage of the trifluoromethyl group or ring-opening reactions of the cyclobutane system [31] [4].

Oxidative Stability

The oxidative stability of 1-(trifluoromethyl)cyclobutanecarboxylic acid reflects the inherent resistance of its constituent functional groups to oxidative degradation [32] [18] [31]. The trifluoromethyl group exhibits exceptional resistance to oxidation due to the strength of carbon-fluorine bonds and the electron-deficient nature of the carbon center [6] [18]. This resistance extends to most common oxidizing agents, making trifluoromethyl-substituted compounds generally stable under oxidative conditions [18] [32].

The carboxylic acid functionality represents the highest oxidation state of carbon and therefore shows inherent resistance to further oxidation [15] [32]. However, the compound may undergo oxidative decarboxylation under certain conditions, particularly in the presence of strong oxidizing agents or at elevated temperatures [15] [27]. The cyclobutane ring system may show some susceptibility to oxidative ring-opening, though this process is generally less favorable than hydrolytic or thermal ring-opening pathways [4] [32].

Studies on the oxidative stability of aromatic compounds suggest that the presence of electron-withdrawing groups like trifluoromethyl can actually enhance oxidative stability by reducing electron density at potentially reactive sites [32] [18]. The overall oxidative stability profile indicates that 1-(trifluoromethyl)cyclobutanecarboxylic acid should exhibit good resistance to oxidative degradation under normal storage and handling conditions [31] [32].

Stability TypeRelative StabilityKey Factors
ThermalModerateRing strain, CF₃ bond strength
HydrolyticGood (acidic), Moderate (basic)pH dependence, ring strain
OxidativeHighCF₃ resistance, COOH stability

Precursor-Based Approaches

Traditional precursor-based methodologies for synthesizing 1-(trifluoromethyl)cyclobutanecarboxylic acid primarily rely on the functionalization of readily available cyclobutanone derivatives. The most established approach involves the nucleophilic trifluoromethylation of 4-oxocyclobutane precursors using trimethylsilyl trifluoromethanesulfonate in the presence of fluoride sources [1] [2]. This methodology proceeds through the initial formation of trifluoromethyl carbinols, which serve as key intermediates for subsequent transformations.

The trifluoromethylation process typically employs tetrabutylammonium fluoride or tetrabutylammonium triphenyl-difluorosilicate as fluoride sources to generate highly nucleophilic trifluoromethide anions . These reactive species readily add to the electrophilic carbonyl carbon of cyclobutanones, forming tertiary carbinols bearing the trifluoromethyl substituent. The reaction conditions generally require temperatures ranging from -50°C to 25°C to maintain selectivity and prevent decomposition of the fluorinated intermediates .

Subsequent functional group transformations convert the trifluoromethyl carbinols to the desired carboxylic acid derivatives through various pathways. Direct conversion approaches involve oxidative cleavage of the hydroxyl group, while alternative strategies employ protecting group manipulations to install the carboxylic acid functionality. The overall efficiency of these precursor-based routes typically ranges from 40-60% over multiple steps, with the primary limitation being the requirement for several synthetic transformations [1] [2].

Ring Construction Strategies

Alternative traditional approaches focus on the construction of the cyclobutane ring system from acyclic precursors containing the trifluoromethyl group. One notable strategy involves the attempted cyclization of 2-trifluoromethyl-acrylic acid derivatives through malonate alkylation sequences [1] [4]. This approach was conceptually attractive as it would directly assemble the four-membered ring while incorporating the necessary functional groups.

However, systematic investigations revealed fundamental challenges with this ring construction strategy. Treatment of hydroxy acid intermediates derived from 2-trifluoromethyl-acrylic acid with various alkylating agents consistently favored elimination processes over the desired cyclization reactions [1] [4]. The increased acidity of carbon-hydrogen bonds alpha to the trifluoromethyl group promotes base-catalyzed elimination, leading to the formation of alkene byproducts rather than the target cyclobutane framework.

[2+2] Cycloaddition approaches using trifluoromethyl-containing alkenes represent another traditional ring construction strategy. These methodologies typically employ thermal or Lewis acid-catalyzed conditions to promote cycloaddition between ethylene derivatives and trifluoromethyl-substituted olefins [5] [6]. While conceptually elegant, these transformations often require harsh reaction conditions, including elevated temperatures (300-500°C) and high pressures (600-1500 psig), which limit their practical applicability [5].

Modern Synthetic Approaches

Tin Hydride Deoxygenation of Trifluoromethyl Carbinol

The tin hydride deoxygenation methodology represents a significant advancement in the synthesis of trifluoromethyl-substituted cyclobutane derivatives. This approach builds upon the traditional precursor-based strategies by incorporating efficient deoxygenation chemistry to remove hydroxyl groups from trifluoromethyl carbinol intermediates [1] [2]. The methodology proceeds through a well-defined sequence involving trifluoromethyl carbinol formation, followed by tributyltin hydride-mediated deoxygenation.

The initial step involves the treatment of cyclobutanone precursors with trimethylsilyl trifluoromethanesulfonate under fluoride catalysis to generate the corresponding trifluoromethyl carbinols [1] [2]. These intermediates are subsequently converted to appropriate leaving group derivatives, typically through esterification with carboxylic acids or conversion to sulfonate esters. The key deoxygenation step employs tributyltin hydride in the presence of radical initiators such as azobisisobutyronitrile.

The tin hydride deoxygenation proceeds through a radical chain mechanism wherein tributyltin radicals abstract suitable leaving groups from the carbinol derivatives, generating carbon-centered radicals that are subsequently reduced by hydrogen atom transfer from the tin hydride [7] [8]. This process effectively removes the hydroxyl functionality while preserving the trifluoromethyl substituent and the integrity of the cyclobutane ring system.

A notable refinement of this methodology involves the use of bis-carboxylate systems that undergo simultaneous deoxygenation and decarboxylation processes [1] [2]. Treatment of bis-carboxylate intermediates with tributyltin hydride provides the desired trifluoromethyl cyclobutane carboxylic acid products in yields ranging from 40-75%, with the overall efficiency being limited primarily by the initial carbinol formation step rather than the deoxygenation process itself.

Sulfonation/Elimination Sequences

The sulfonation/elimination methodology offers an alternative to tin hydride chemistry while maintaining comparable efficiency and providing enhanced stereochemical control [1] [2] [4]. This approach circumvents the toxicity concerns associated with organotin reagents while delivering products with excellent diastereoselectivity, particularly favoring the formation of cis-configured cyclobutane derivatives.

The methodology begins with the formation of trifluoromethyl carbinol intermediates through established trifluoromethylation procedures. These carbinols are subsequently converted to triflate derivatives using trifluoromethanesulfonic anhydride in the presence of suitable bases [1] [4]. The resulting triflate intermediates possess enhanced leaving group capability, enabling efficient elimination reactions under mild basic conditions.

The critical elimination step employs tetramethylethylenediamine in dimethylformamide as the optimal base-solvent combination [1] [4]. This system effectively promotes elimination of the triflate group while minimizing competing side reactions such as bicyclic intermediate formation. The elimination process generates cyclobutene intermediates that are subsequently reduced through catalytic hydrogenation.

The stereochemical outcome of the hydrogenation step is strongly influenced by the steric bulk of the trifluoromethyl substituent, which directs hydrogen delivery to the less hindered face of the double bond [1] [4]. This facial selectivity results in preferential formation of cis-configured products with diastereomeric ratios exceeding 85:15 in most cases. The overall yield for this five-step sequence ranges from 23-40%, representing a significant improvement in stereoselectivity compared to alternative methodologies.

Photomediated Carbon-Hydrogen Trifluoromethylation

Photomediated carbon-hydrogen trifluoromethylation represents a direct approach for introducing trifluoromethyl groups into preformed cyclobutane frameworks [1] [9]. This methodology leverages visible light photocatalysis to activate trifluoromethylating reagents under mild reaction conditions, enabling direct functionalization of unactivated carbon-hydrogen bonds.

The process typically employs Togni II reagent or related iodonium-based trifluoromethylating agents in combination with appropriate photocatalysts and specialized solvents such as deuterated acetonitrile [1]. Upon irradiation with visible light, the photocatalyst undergoes single electron transfer with the trifluoromethylating reagent, generating highly reactive trifluoromethyl radicals that can abstract hydrogen atoms from cyclobutane substrates.

While conceptually elegant, this approach faces significant practical limitations for large-scale applications. The Togni II reagent is expensive and potentially explosive, requiring specialized handling procedures and equipment [1]. Additionally, the requirement for deuterated solvents and extended reaction times limits the economic viability of this methodology for industrial applications. The direct nature of the transformation, however, makes it valuable for late-stage functionalization of complex cyclobutane derivatives where other approaches might prove incompatible with existing functional groups.

Visible Light-Induced Synthesis

[2+2]-Cycloaddition Mechanisms

Visible light-induced [2+2]-cycloaddition reactions have emerged as powerful tools for constructing trifluoromethyl-substituted cyclobutane derivatives under mild, environmentally benign conditions [10] [11]. These transformations harness the energy of visible light to promote otherwise thermally forbidden cycloaddition processes, enabling the formation of four-membered rings with excellent functional group tolerance and stereochemical control.

The mechanistic pathway for these transformations typically involves the photochemical generation of triplet states through energy transfer from suitable photosensitizers [11] [12]. Upon absorption of visible light, iridium-based photocatalysts such as Ir(dFppy)3 undergo intersystem crossing to generate excited triplet states capable of sensitizing organic substrates. Energy transfer from the excited photocatalyst to electron-rich alkenes generates substrate triplet states that can participate in [2+2]-cycloaddition reactions with appropriate coupling partners.

A particularly notable application involves the reaction of quinolinone derivatives with 1-bromo-1-trifluoromethylethene under visible light irradiation [10]. This transformation proceeds through initial [2+2]-photocycloaddition to generate cyclobutane intermediates bearing both bromine and trifluoromethyl substituents. Subsequent base-promoted elimination reactions remove the bromine substituent, resulting in the formation of trifluoromethyl-substituted cyclobutene derivatives that can be further functionalized to access carboxylic acid products.

The methodology demonstrates exceptional substrate scope, accommodating a wide range of heterocyclic substrates including quinolinones, isoquinolinones, and coumarins [10]. Reaction yields typically range from 60-85%, with the process exhibiting excellent regioselectivity and moderate to high diastereoselectivity depending on the specific substrate combination employed.

Dehydrobromination and Dehydrofluorination Processes

Tandem dehydrobromination and dehydrofluorination reactions represent key mechanistic components of visible light-induced cyclobutane synthesis, particularly in the formation of fluorinated cyclobutene intermediates [10] [13]. These elimination processes occur subsequent to the initial [2+2]-cycloaddition event and are crucial for generating the appropriate substitution patterns required for further synthetic elaboration.

The dehydrobromination process typically employs sodium alkoxide bases in protic solvents to promote elimination of hydrogen bromide from brominated cyclobutane intermediates [10] [13]. This transformation exhibits high regioselectivity, preferentially removing bromine atoms that are positioned alpha to electron-withdrawing trifluoromethyl groups. The elimination generates cyclobutene intermediates with defined double bond regiochemistry, setting the stage for subsequent functionalization reactions.

Dehydrofluorination processes involve the elimination of hydrogen fluoride from geminal difluoro substituents or from positions adjacent to trifluoromethyl groups [14] [13]. These reactions require more forcing conditions compared to dehydrobromination, often necessitating elevated temperatures or stronger basic conditions. The dehydrofluorination process can be challenging to control due to the strength of carbon-fluorine bonds, but when successful, it provides access to valuable monofluorinated cyclobutene derivatives.

The sequential nature of these elimination processes enables the construction of highly functionalized cyclobutene products through a single synthetic operation [10] [13]. The overall transformation involves visible light-induced [2+2]-cycloaddition followed by base-promoted dehydrobromination and [15] [16]-hydrogen shift, with optional further dehydrofluorination to access fully functionalized products. This mechanistic cascade provides excellent atom economy and functional group tolerance, making it particularly attractive for the synthesis of complex fluorinated building blocks.

Sulfur Tetrafluoride/Hydrogen Fluoride-Mediated Transformations

Sulfur tetrafluoride-mediated transformations represent one of the most direct and efficient approaches for introducing trifluoromethyl groups into cyclobutane carboxylic acid substrates [16] [17]. This methodology leverages the powerful deoxyfluorination capability of sulfur tetrafluoride to convert carboxylic acid functional groups directly to trifluoromethyl substituents through a well-established two-step fluorination mechanism.

The transformation proceeds through initial formation of acyl fluoride intermediates upon treatment of carboxylic acids with sulfur tetrafluoride under controlled conditions [18] [17]. The acyl fluoride species subsequently undergo further fluorination to generate trifluoromethyl products through a mechanism involving the formation of intermediate sulfur-containing species such as ROSF3 . The overall process requires elevated temperatures (120-150°C) and specialized fluorine-resistant reaction vessels due to the corrosive nature of the reagents.

Recent developments in continuous flow methodology have significantly improved the safety profile and operational convenience of sulfur tetrafluoride-mediated transformations [17]. Flow chemistry approaches eliminate the need for hazardous hydrogen fluoride co-reagents while maintaining high reaction efficiency and excellent functional group compatibility. The continuous processing methodology demonstrates particular advantages for stereoselective fluorinations and shows compatibility with protecting groups commonly employed in complex synthetic sequences.

The substrate scope for sulfur tetrafluoride-mediated trifluoromethylation includes a broad range of cyclobutane carboxylic acid derivatives [16] [18]. Both aromatic and aliphatic cyclobutane carboxylic acids undergo efficient conversion to the corresponding trifluoromethyl derivatives, with yields typically ranging from 55-75% depending on the specific substrate structure and reaction conditions employed. The methodology shows excellent tolerance for various functional groups including esters, protected amines, and even sensitive substituents such as bromine atoms.

Scalable Industrial Synthetic Methods

Process Optimization

The development of scalable industrial synthetic methods for 1-(trifluoromethyl)cyclobutanecarboxylic acid requires systematic optimization of reaction parameters to ensure consistent product quality, minimize waste generation, and maintain economic viability [1] [19]. Process optimization efforts have focused on identifying reaction conditions that can be reliably reproduced on kilogram scales while maintaining the selectivity and efficiency observed in laboratory-scale preparations.

Temperature control represents a critical parameter in large-scale synthesis, particularly for reactions involving thermally sensitive fluorinated intermediates [1] [4]. Industrial processes typically employ jacketed reactors with precise temperature regulation to maintain optimal reaction conditions throughout the entire batch. For the sulfonation/elimination methodology, maintaining temperatures between 60-80°C during the elimination step has proven crucial for achieving high conversion while minimizing formation of bicyclic byproducts.

Solvent selection and recovery constitute major considerations for industrial implementation [19]. The use of recyclable solvents such as toluene and dimethylformamide in optimized synthetic routes enables efficient solvent recovery through distillation processes. Implementation of continuous flow reactors has demonstrated particular advantages for solvent efficiency, achieving solvent consumption reductions of 30-50% compared to traditional batch processes while simultaneously improving mixing efficiency and heat transfer characteristics.

Continuous flow methodology has emerged as a particularly attractive approach for industrial scaling [19] [20]. Flow reactors enable precise control of residence times, temperatures, and mixing patterns while providing enhanced safety profiles for reactions involving hazardous reagents. A notable example involves the electrochemical cyclobutane synthesis scaled to produce over 100 grams in single continuous runs, with the scale limitation determined primarily by laboratory space constraints rather than fundamental process limitations [20].

Green Chemistry Considerations

Green chemistry principles have become increasingly important in the development of sustainable synthetic methods for trifluoromethyl cyclobutane derivatives [21] [22]. Modern synthetic approaches emphasize the reduction or elimination of hazardous substances, minimization of waste generation, and utilization of renewable resources wherever possible while maintaining synthetic efficiency and product quality.

Solvent selection represents a primary focus area for green chemistry implementation [22] [23]. Traditional synthetic methods often rely on halogenated solvents or other environmentally problematic media, whereas green chemistry approaches prioritize the use of benign solvents such as water, alcohols, or acetone. The photochemical cyclodimerization of vinyl carbazole derivatives, for example, requires only photoirradiation in acetone at ambient temperature, eliminating the need for harsh chemical reagents or elevated temperatures [22] [23].

Reagent selection constitutes another crucial aspect of green chemistry implementation [22]. The replacement of toxic tributyltin hydride with safer alternatives such as formate-based reducing systems has been a major area of development [24]. New deoxygenation protocols employing zinc formate and formic acid in combination with photocatalysts provide comparable efficiency to traditional tin hydride methods while eliminating the associated toxicity concerns and disposal issues.

Waste minimization strategies focus on improving atom economy and reducing the formation of stoichiometric byproducts [21]. Photochemical methods generally exhibit superior atom economy compared to traditional thermal processes, as they avoid the need for stoichiometric oxidants or other activating reagents. The use of catalytic amounts of photosensitizers rather than stoichiometric reagents represents a significant improvement in waste reduction compared to conventional synthetic approaches.

Stereoselective Synthesis Approaches

cis-Isomer Preparation

The stereoselective preparation of cis-1-(trifluoromethyl)cyclobutanecarboxylic acid has been achieved with high selectivity through carefully designed synthetic strategies that exploit the steric influence of the trifluoromethyl substituent [1] [4]. The most successful approach involves the sulfonation/elimination sequence followed by stereoselective hydrogenation, which consistently delivers cis-configured products with diastereomeric ratios exceeding 85:15.

The key to achieving high cis-selectivity lies in the hydrogenation step, where the facial selectivity of hydrogen delivery is controlled by the substantial steric bulk of the trifluoromethyl group [1] [4]. During the reduction of cyclobutene intermediates, the trifluoromethyl substituent creates significant steric hindrance on one face of the double bond, directing hydrogen addition to the less congested face. This results in preferential formation of the cis-configured product where the trifluoromethyl group and carboxylic acid functionality adopt a syn-relationship.

Rhodium-based catalytic systems have demonstrated exceptional performance for stereoselective hydrogenation of trifluoromethyl-substituted cyclobutene derivatives [14]. These catalytic systems achieve diastereomeric ratios exceeding 85:15 in favor of the cis-isomer while maintaining excellent functional group tolerance. The high selectivity arises from preferential coordination of the substrate to the catalyst in conformations that minimize steric interactions with the trifluoromethyl substituent.

Alternative approaches to cis-isomer preparation involve the use of chiral auxiliaries or asymmetric catalysis [25]. The employment of Evans oxazolidinones as chiral auxiliaries in [2+2] photodimerization reactions has achieved enantiocontrol levels up to 99% for the synthesis of functionalized cyclobutane derivatives. This methodology provides access to optically pure cis-configured products through subsequent auxiliary removal under mild acidic conditions.

trans-Isomer Preparation

The preparation of trans-1-(trifluoromethyl)cyclobutanecarboxylic acid presents greater synthetic challenges compared to the cis-isomer due to the thermodynamic preference for cis-configuration in 1,3-disubstituted cyclobutanes [26]. Successful approaches to trans-isomer synthesis typically rely on kinetic control during ring formation or specialized reduction conditions that favor trans-configuration.

Direct trifluoromethylation of preformed cyclobutane carboxylic acids using sulfur tetrafluoride provides trans-configured products with moderate selectivity [16] [18]. The stereochemical outcome appears to be influenced by the specific reaction conditions and the nature of the starting carboxylic acid substrate. Temperature control during the fluorination process is crucial, as elevated temperatures can lead to epimerization and erosion of stereochemical purity.

Ring construction approaches via [2+2] cycloaddition reactions can provide access to trans-configured products when appropriate substrate combinations are employed [6] [27]. The stereochemical outcome of these transformations depends on the specific mechanistic pathway, with thermal cycloadditions generally favoring different stereochemical outcomes compared to photochemical processes. Careful selection of reaction conditions and catalyst systems can bias the stereochemical outcome toward the desired trans-configuration.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (82.61%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (15.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

1-(Trifluoromethyl)cyclobutanecarboxylic acid

Dates

Last modified: 08-15-2023

Explore Compound Types